molecular formula C9H10F3N3O B2959758 N-[2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide CAS No. 2094283-28-8

N-[2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide

Cat. No. B2959758
CAS RN: 2094283-28-8
M. Wt: 233.194
InChI Key: FBPIFNWKZNFJBV-UHFFFAOYSA-N
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Description

N-[2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is also known as TFEP and is a member of the pyrazole family of compounds.

Mechanism of Action

TFEP acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, TFEP reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
TFEP has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. TFEP has also been shown to have a good safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the advantages of TFEP is its ease of synthesis and high yield. TFEP is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of TFEP is its limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of TFEP. One potential direction is the development of TFEP analogs with improved solubility and potency. Another potential direction is the study of TFEP in combination with other anti-inflammatory agents to enhance its therapeutic efficacy. Additionally, the potential use of TFEP in the treatment of other diseases such as cancer and Alzheimer's disease warrants further investigation.
Conclusion:
In conclusion, TFEP is a promising compound with potential applications in various fields of scientific research. Its ease of synthesis, good safety profile, and anti-inflammatory and analgesic properties make it a potential candidate for the treatment of various inflammatory diseases. Further research is needed to fully understand the potential of TFEP and its analogs in the treatment of various diseases.

Synthesis Methods

TFEP can be synthesized using a simple one-step reaction from commercially available starting materials. The synthesis involves the reaction of 2,2,2-trifluoroethylamine hydrochloride with 1-methyl-1H-pyrazol-4-yl-acetonitrile in the presence of a base such as sodium hydroxide. The resulting product is purified using column chromatography to obtain TFEP in high yield and purity.

Scientific Research Applications

TFEP has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where TFEP has been studied for its potential as a therapeutic agent. TFEP has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and colitis.

properties

IUPAC Name

N-[2,2,2-trifluoro-1-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O/c1-3-7(16)14-8(9(10,11)12)6-4-13-15(2)5-6/h3-5,8H,1H2,2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPIFNWKZNFJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(C(F)(F)F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide

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